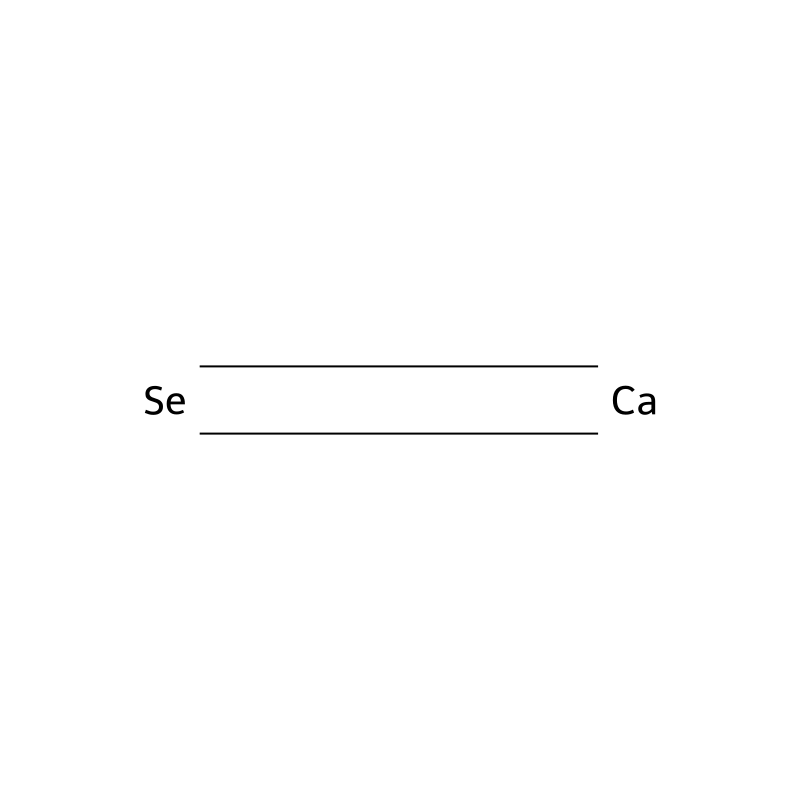

Calcium selenide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Calcium selenide (CaSe) is a high-purity alkaline earth chalcogenide that crystallizes in a rock-salt (Fm-3m) structure under ambient conditions[1]. As an indirect wide-bandgap semiconductor, it exhibits a characteristic experimental band gap of approximately 3.02 eV and a lattice constant of 5.916 Å [2]. In industrial and advanced research procurement, CaSe is primarily sourced as a critical host matrix for luminescent materials, a precursor for solid-state mixed-chalcogenide phosphors (such as LED components), and a target material for specialized optoelectronic thin films . Its distinct electronic structure and precise lattice dimensions make it an essential building block for applications requiring specific optical absorption, emission tuning, or strain-engineered epitaxial growth.

Substituting Calcium selenide with closely related alkaline earth chalcogenides like Calcium sulfide (CaS) or Strontium selenide (SrSe) fundamentally alters the material's optoelectronic and structural baseline, leading to failure in precision applications [1]. Replacing CaSe with CaS increases the band gap from 3.02 eV to 3.59 eV and shrinks the lattice constant from 5.916 Å to 5.689 Å, which drastically blue-shifts phosphor emission spectra and introduces severe lattice mismatch in epitaxial thin films [2]. Conversely, substituting with SrSe expands the lattice constant to 6.234 Å, preventing drop-in compatibility for strain-engineered layers and altering the crystal field splitting required for specific rare-earth dopant activation [2]. Furthermore, utilizing more common selenides like Zinc selenide (ZnSe) is structurally incompatible where a rock-salt matrix is mandatory, as ZnSe naturally crystallizes in a zincblende structure [1].

Band Gap Reduction for Optoelectronic Tuning

In comparative evaluations of rock-salt alkaline earth chalcogenides, Calcium selenide demonstrates a significantly narrower band gap than its sulfide counterpart. Experimental measurements establish the band gap of CaSe at 3.02 eV, compared to 3.59 eV for CaS [1]. This 0.57 eV reduction is critical for applications requiring lower-energy optical transitions.

| Evidence Dimension | Experimental Band Gap (eV) |

| Target Compound Data | 3.02 eV |

| Comparator Or Baseline | CaS (3.59 eV) |

| Quantified Difference | 0.57 eV narrower band gap |

| Conditions | Ambient conditions, rock-salt (B1) phase |

Procuring CaSe over CaS enables the development of optoelectronic devices and phosphors that require lower-energy excitation and red-shifted emission profiles.

Lattice Constant Precision for Epitaxial Matching

For thin-film growth and solid-solution formulation, the lattice parameter is a non-negotiable procurement metric. CaSe features an experimental lattice constant of 5.916 Å, positioning it squarely between CaS (5.689 Å) and SrSe (6.234 Å) [1]. Attempting to use SrSe as a substitute introduces a +0.318 Å lattice expansion, which causes critical strain or defect generation in lattice-matched heterostructures.

| Evidence Dimension | Lattice Constant (a) |

| Target Compound Data | 5.916 Å |

| Comparator Or Baseline | SrSe (6.234 Å) |

| Quantified Difference | 0.318 Å smaller lattice parameter |

| Conditions | Ambient temperature, Fm-3m crystal structure |

Exact lattice matching is required to prevent interfacial defects in semiconductor heterostructures, making CaSe the only viable choice for 5.9 Å target substrates.

Phosphor Emission Red-Shifting via Lattice Contraction

In the synthesis of (Ca,Sr)Se:Eu2+ phosphors for white LEDs, the inclusion of Calcium selenide as a precursor directly dictates the emission wavelength. As the Ca/Sr ratio increases (favoring CaSe over SrSe), the host lattice parameter decreases, which strengthens the crystal field splitting around the Eu2+ dopant and induces a distinct red-shift in the emission spectrum .

| Evidence Dimension | Emission Wavelength Tuning |

| Target Compound Data | Ca-rich selenide matrix (smaller lattice, stronger crystal field) |

| Comparator Or Baseline | Sr-rich selenide matrix (larger lattice, weaker crystal field) |

| Quantified Difference | Proportional red-shift in Eu2+ emission |

| Conditions | Solid-state reaction in CO atmosphere, 430-490 nm visible light excitation |

Allows LED manufacturers to precisely engineer the red-emission component of phosphors to achieve high Color Rendering Index (CRI) white light.

Host Matrix for High-CRI Red-Emitting LED Phosphors

Driven by its specific lattice constant and crystal field strength, CaSe is procured as a primary precursor for synthesizing (Ca,Sr)Se:Eu2+ solid-solution phosphors. These materials are critical for generating broad red emission under blue LED excitation, enabling the production of warm, high Color Rendering Index (CRI) white light .

Epitaxial Rock-Salt Semiconductor Thin Films

With a precise lattice parameter of 5.916 Å and a 3.02 eV band gap, CaSe is the optimal target material for physical vapor deposition (PVD) or molecular beam epitaxy (MBE) of wide-bandgap rock-salt heterostructures, where substituting with CaS or SrSe would result in catastrophic lattice strain [1].

Infrared Stimulable Luminescent Materials

CaSe serves as a highly effective host matrix for rare-earth dopants like Samarium (Sm3+). The specific electronic structure of the CaSe matrix facilitates efficient energy transfer, making it a legacy and ongoing material of choice for specialized infrared stimulable phosphors used in imaging and radiation dosimetry .

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard